(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of N,N-dimethyl-5-oxopyrrolidine-2-carboxamide with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound with similar structural properties but different biological activities.
N-Benzoyl-N-methyl-5-oxopyrrolidine-2-carboxamide: A structurally similar compound with one less methyl group on the nitrogen atom.
1-Benzoyl-5-oxopyrrolidine-2-carboxamide: A compound lacking the N,N-dimethyl groups, resulting in different chemical and biological properties.
Uniqueness
(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzoyl group and the N,N-dimethyl substitution enhances its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85761-29-1 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-15(2)14(19)11-8-9-12(17)16(11)13(18)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
SRLILHXVMQVLKF-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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